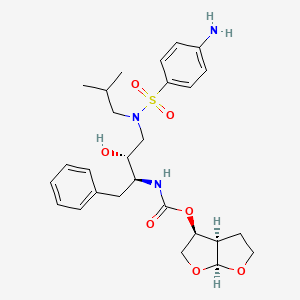
Rgw6L7U5XX
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rgw6L7U5XX, also known as Darunavir, is a synthetic compound used primarily as an antiretroviral medication. It is a protease inhibitor that is commonly used in the treatment of human immunodeficiency virus (HIV) infection. Darunavir works by inhibiting the action of the HIV-1 protease enzyme, which is essential for the virus’s replication and maturation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Darunavir involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of chemical reactions such as amide bond formation, sulfonylation, and esterification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of Darunavir follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .
化学反应分析
Types of Reactions: Darunavir undergoes various chemical reactions, including:
Oxidation: Darunavir can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in Darunavir.
Substitution: Nucleophilic substitution reactions are common in the modification of Darunavir’s structure
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
Darunavir has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of protease inhibitors and their mechanisms.
Biology: Investigated for its effects on viral replication and protein interactions.
Medicine: Extensively studied for its efficacy in treating HIV and its potential use in combination therapies.
Industry: Utilized in the development of new antiretroviral drugs and formulations
作用机制
Darunavir exerts its effects by binding to the active site of the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins. This inhibition disrupts the maturation process of the virus, leading to the production of non-infectious viral particles. The molecular targets include the protease enzyme, and the pathways involved are related to viral replication and protein processing .
相似化合物的比较
Atazanavir: Another protease inhibitor used in HIV treatment.
Lopinavir: Often used in combination with ritonavir for enhanced efficacy.
Ritonavir: Used to boost the effectiveness of other protease inhibitors
Uniqueness of Darunavir: Darunavir is unique due to its high binding affinity for the protease enzyme and its ability to inhibit a wide range of HIV-1 variants, including those resistant to other protease inhibitors. Its chemical structure allows for strong interactions with the enzyme, making it a potent and effective treatment option .
属性
CAS 编号 |
799241-73-9 |
|---|---|
分子式 |
C27H37N3O7S |
分子量 |
547.7 g/mol |
IUPAC 名称 |
[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23+,24-,25-,26+/m1/s1 |
InChI 键 |
CJBJHOAVZSMMDJ-OAQXCZEZSA-N |
手性 SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@@H]2CO[C@H]3[C@@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |
规范 SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















